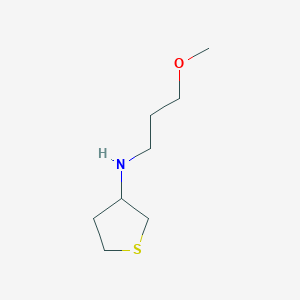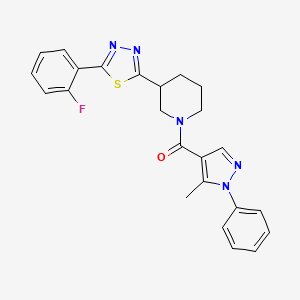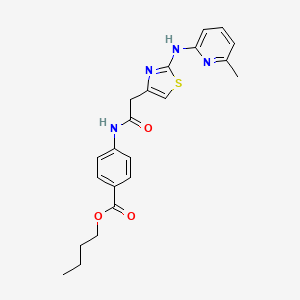
2-Pyrimidin-4-YL-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidin-4-YL-ethylamine is a heterocyclic organic compound that contains a pyrimidine ring substituted with an ethylamine group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry due to their structural diversity and synthetic accessibility .
Mechanism of Action
Target of Action
The primary targets of 2-Pyrimidin-4-YL-ethylamine are protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism . They stimulate the transfer of phosphate from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are responsible for controlling cell growth, differentiation, migration, and metabolism . The disruption of these pathways can lead to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis .
Pharmacokinetics
The pharmacokinetics of pyrimidine-based drugs, which include absorption, distribution, metabolism, and excretion, are discussed in general terms . These properties impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are a result of the compound’s interaction with its targets, the protein kinases, and its impact on the biochemical pathways controlled by these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidin-4-YL-ethylamine typically involves the reaction of pyrimidine derivatives with ethylamine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with ethylamine under basic conditions. For example, 4-chloropyrimidine can be reacted with ethylamine in the presence of a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidin-4-YL-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethylamine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pyrimidin-4-YL-ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Used in the development of agrochemicals and other industrial products .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dichloropyrimidine
- 4,6-Dichloro-2-phenylpyrimidine
- 2,4-Dichloro-6-methylpyrimidine
Uniqueness
2-Pyrimidin-4-YL-ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamine group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-pyrimidin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-3-1-6-2-4-8-5-9-6/h2,4-5H,1,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMGXCMBLRNMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-bromo-3-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2524240.png)
![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride](/img/structure/B2524241.png)
![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2524242.png)

![4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2524245.png)

![2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2524248.png)
![2-(3,4-dimethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2524253.png)
![2-[6-METHOXY-3-(4-METHOXYBENZENESULFONYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-PHENYLACETAMIDE](/img/structure/B2524254.png)


![3-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2524257.png)

